molecular formula C12H19NO B13312558 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol CAS No. 869942-66-5

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13312558
CAS No.: 869942-66-5
M. Wt: 193.28 g/mol
InChI Key: RUIHWCBJMXGPGN-UHFFFAOYSA-N
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Description

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is a propanolamine derivative featuring a tertiary amine linked to a para-ethyl-substituted benzyl group. The compound’s structure comprises a three-carbon chain with a hydroxyl group at the first carbon and a [(4-ethylphenyl)methyl]amino moiety at the third carbon. This configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ≈ 2.5), which may influence its pharmacokinetic behavior, including absorption and blood-brain barrier penetration.

Properties

CAS No.

869942-66-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(4-ethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-2-11-4-6-12(7-5-11)10-13-8-3-9-14/h4-7,13-14H,2-3,8-10H2,1H3

InChI Key

RUIHWCBJMXGPGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-ethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of 3-chloropropanol as the starting material, which reacts with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol and related compounds:

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Method Predicted LogP
This compound Propan-1-ol + benzylamino 4-Ethylphenyl Potential D2 receptor modulation Not explicitly reported ~2.5
(S)-3-[(3-Aminopropyl)amino]propan-1-ol Propan-1-ol + aminopropylamino 3-Aminopropyl Activates AA release and MAPK pathways Not detailed ~1.8
1-(4-Methylphenyl)-1-propanol Propan-1-ol + 4-methylphenyl 4-Methylphenyl No reported bioactivity Not detailed ~2.0
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol Propan-1-ol + pyridinylamino 2-Chloro-3-nitro, methylamino Kinase inhibition (inferred) DIEA/DMSO, column chromatography ~1.2

Key Observations:

  • Amino Group Variations: Compounds like (S)-3-[(3-aminopropyl)amino]propan-1-ol exhibit distinct pharmacological profiles, such as balanced potency in arachidonic acid (AA) release and MAPK phosphorylation, unlike aripiprazole, which shows a 20-fold potency disparity between these pathways .
  • Heterocyclic Modifications: The pyridine derivative 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol demonstrates how heterocyclic rings and electron-withdrawing groups (e.g., nitro, chloro) can shift applications toward kinase inhibition or cytotoxic activity .

Pharmacological Implications

  • Dopamine Receptor Modulation: The benzylamino propanolamine scaffold is associated with dopamine D2 receptor interactions. For example, (S)-3-[(3-aminopropyl)amino]propan-1-ol shows agonist-like effects on AA release, whereas aripiprazole acts as a partial agonist . The target compound’s ethyl group may fine-tune receptor binding affinity or selectivity compared to smaller substituents.
  • Metabolic Stability : Bulkier substituents (e.g., ethyl vs. methyl) could reduce metabolic degradation by cytochrome P450 enzymes, extending half-life.

Biological Activity

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in the realms of antioxidant and anticancer effects. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This compound features an ethylphenyl group attached to a propanolamine backbone, which is significant for its biological interactions.

Antioxidant Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant activity. For instance, certain derivatives have shown antioxidant activity that exceeds that of ascorbic acid, a well-known antioxidant:

CompoundDPPH Scavenging Activity (IC50)Comparison to Ascorbic Acid
Compound A20 µM1.37 times higher
Compound B25 µMComparable
This compoundTBDTBD

The exact IC50 values for this compound are yet to be determined but are anticipated to reflect significant scavenging ability based on structural similarities with other tested compounds .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The compound's efficacy has been assessed against several cancer cell lines, including glioblastoma and breast cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
U-87 (glioblastoma)15Induction of apoptosis
MDA-MB-231 (breast cancer)30Cell cycle arrest

In vitro studies indicate that the compound may induce apoptosis in U-87 cells more effectively than in MDA-MB-231 cells, suggesting a selective cytotoxicity profile .

Study 1: Antioxidant and Anticancer Properties

A study focused on the synthesis of various derivatives revealed that compounds structurally related to this compound exhibited both antioxidant and anticancer activities. The DPPH assay indicated strong radical scavenging abilities, while MTT assays confirmed significant cytotoxicity against glioblastoma cells, with one derivative showing over 80% reduction in cell viability at concentrations as low as 10 µM .

Study 2: Molecular Docking Studies

Computational studies involving molecular docking have suggested that the binding affinity of this compound to specific cancer-related targets is promising. These findings indicate potential mechanisms through which the compound may exert its anticancer effects, emphasizing the need for further exploration in vivo .

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